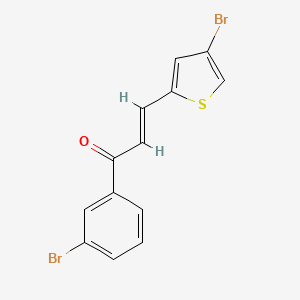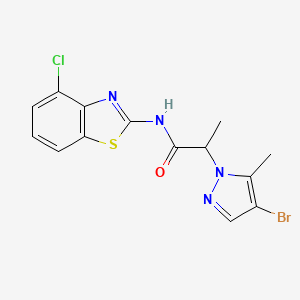
1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridinylmethyl group, and a triazinane-2-thione core
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the triazinane ring or the pyridinylmethyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-1,3,5-triazinane-2-thione: This compound lacks the pyridinylmethyl group, which may affect its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-5-(methyl)-1,3,5-triazinane-2-thione: The presence of a methyl group instead of a pyridinylmethyl group may result in different chemical and biological properties.
1-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,5-triazinane-2-thione: The absence of the methylene bridge between the pyridinyl group and the triazinane ring may influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H15ClN4S |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H15ClN4S/c16-13-2-1-3-14(8-13)20-11-19(10-18-15(20)21)9-12-4-6-17-7-5-12/h1-8H,9-11H2,(H,18,21) |
InChI Key |
GYANFBAXMQFDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=NC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene)-3-(1-phenylethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944691.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B10944700.png)

![1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-methoxyethyl)thiourea](/img/structure/B10944713.png)
![N-[3-(morpholin-4-yl)propyl]-2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944716.png)
![5,7-Bis(difluoromethyl)-2-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10944717.png)

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10944720.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-4-methylpiperidine-1-carbothioamide](/img/structure/B10944726.png)
![(5E)-5-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10944755.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]propanehydrazide](/img/structure/B10944760.png)
![N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944766.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944768.png)
